(Z)-ethyl 2-((3-(1H-benzo[d]imidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Description
(Z)-ethyl 2-((3-(1H-benzo[d]imidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C28H25N3O4S and its molecular weight is 499.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound is part of a broader class of chemicals that have been synthesized and characterized for their structural and functional properties. Studies like the synthesis and characterization of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates show the potential of similar compounds in creating derivatives with varying biological activities, including antimicrobial properties (Spoorthy et al., 2021). These syntheses often involve complex reactions and are aimed at understanding the chemical properties and potential applications of these compounds.
Antimicrobial and Antioxidant Properties
A significant application area for these compounds is in antimicrobial and antioxidant research. For example, the study on the synthesis of lignan conjugates via cyclopropanation discusses the in vitro screening of new compounds for antimicrobial and antioxidant activities, showing promising results for specific derivatives (Raghavendra et al., 2016). These findings are crucial for developing new drugs and treatments for various diseases, showcasing the potential of these compounds in pharmaceutical applications.
Catalysis and Synthetic Applications
Another research direction is exploring these compounds' roles in catalysis and synthesis of other complex molecules. For instance, the study on ruthenium(II) complexes with heteroditopic N-heterocyclic carbene ligands highlights the efficiency of these complexes in C-N bond formation, showcasing an important application in organic synthesis and potential drug development (Donthireddy et al., 2020).
Properties
IUPAC Name |
ethyl 2-[(Z)-[3-(1H-benzimidazol-2-yl)-6-methoxychromen-2-ylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-3-34-28(32)24-18-8-4-7-11-23(18)36-27(24)31-26-19(25-29-20-9-5-6-10-21(20)30-25)15-16-14-17(33-2)12-13-22(16)35-26/h5-6,9-10,12-15H,3-4,7-8,11H2,1-2H3,(H,29,30)/b31-26- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNCEMAKKHRITR-ZXPTYKNPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N=C3C(=CC4=C(O3)C=CC(=C4)OC)C5=NC6=CC=CC=C6N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)/N=C\3/C(=CC4=C(O3)C=CC(=C4)OC)C5=NC6=CC=CC=C6N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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